

# An In-depth Technical Guide to Pigment Red 170: Chemical Structure and Synthesis

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## Compound of Interest

Compound Name: PIGMENT RED 170

Cat. No.: B1581009

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This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **Pigment Red 170** (C.I. 12475). This high-performance organic pigment is a staple in various industrial applications, and a thorough understanding of its chemistry is crucial for its effective utilization and for the development of new materials.

## Chemical Identity and Properties

**Pigment Red 170**, chemically known as 4-[(4-carbamoylphenyl)diazenyl]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide, is a monoazo pigment characterized by its bright, bluish-red shade and excellent fastness properties.<sup>[1]</sup> It is widely used in demanding applications such as automotive coatings, high-grade industrial paints, printing inks, and plastics.<sup>[1][2]</sup>

## Physicochemical and Fastness Properties

The following tables summarize the key quantitative data for **Pigment Red 170**, providing a clear comparison of its physical, chemical, and resistance properties.

Table 1: Physicochemical Properties of **Pigment Red 170**

Property	Value	Reference
CAS Number	2786-76-7	[1][2]
Molecular Formula	C <sub>26</sub> H <sub>22</sub> N <sub>4</sub> O <sub>4</sub>	[1][2]
Molecular Weight	454.48 g/mol	[2]
Density	1.39 - 1.5 g/cm <sup>3</sup>	[3][4]
pH Value	6.5 - 7.5	[1][2]
Oil Absorption	35-45 ml/100g	[1]
Moisture Content	≤1.0%	[1]
Water Soluble Matter	≤1.0%	[1]
Electrical Conductivity	≤500 μS/cm	[1]

Table 2: Fastness and Resistance Properties of **Pigment Red 170**

Property	Rating (1-5, 5=excellent; Lightfastness 1-8, 8=excellent)	Reference
Light Fastness	7	[3]
Heat Resistance	180 °C	[3]
Water Resistance	5	[3]
Oil Resistance	5	[3]
Acid Resistance	5	[1][3]
Alkali Resistance	5	[1][3]
Alcohol Resistance	5	[1]
Ester Resistance	5	[1]
Benzene Resistance	5	[1]
Ketone Resistance	5	[1]
Soap Resistance	5	[1]
Bleeding Resistance	5	[1]
Migration Resistance	5	[1]

## Chemical Structure

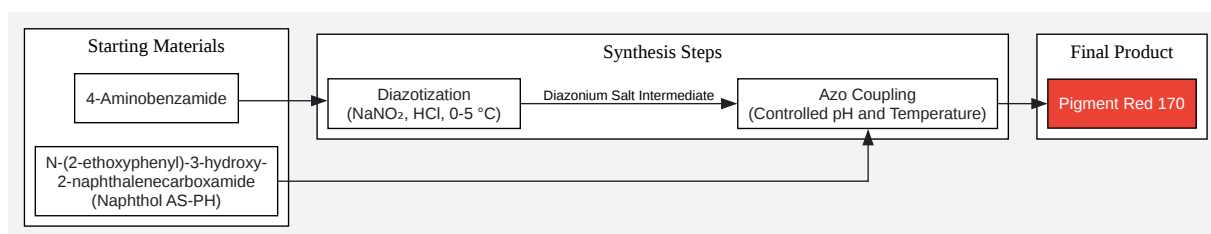
The molecular structure of **Pigment Red 170** features a central azo group (-N=N-) connecting a substituted naphthalene ring system with a p-carbamoylphenyl group. The presence of the ethoxy, hydroxyl, and amide functional groups contributes to its coloristic properties and its high stability.

Caption: Chemical Structure of **Pigment Red 170**.

## Synthesis of Pigment Red 170

The synthesis of **Pigment Red 170** is a two-step process involving diazotization followed by an azo coupling reaction.

- **Diazotization of 4-Aminobenzamide:** 4-Aminobenzamide is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically hydrochloric acid) at a low temperature to form the corresponding diazonium salt.
- **Azo Coupling:** The resulting diazonium salt is then coupled with N-(2-ethoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide (commonly known as Naphthol AS-PH) under controlled pH and temperature conditions to yield **Pigment Red 170**.



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Caption: Synthesis Pathway of **Pigment Red 170**.

## Experimental Protocol for Synthesis

The following is a detailed experimental protocol for the synthesis of **Pigment Red 170**, adapted from a peer-reviewed publication.<sup>[5][6]</sup>

### Materials

- 4-Aminobenzamide (99.0%)
- N-(2-ethoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide (Naphthol AS-PH, 98.5%)
- Concentrated Hydrochloric Acid (36.0%)
- Sodium Nitrite (NaNO<sub>2</sub>)
- Sodium Hydroxide (NaOH)

- Glacial Acetic Acid
- Deionized Water

## Part 1: Preparation of the Diazo Component

- In a beaker, dissolve 13.7 g (0.100 mol) of 4-aminobenzamide in 100 mL of cold deionized water.
- Add 13.7 g of concentrated hydrochloric acid (36%) to the mixture and stir for 20 minutes.
- Cool the mixture to 0 °C using an ice bath.
- Slowly add a 30% sodium nitrite solution (7.0 g) dropwise over 5 minutes while maintaining the temperature between 10-15 °C. Stir for 1 hour.
- Add a small amount of sulfamic acid to quench any excess nitrous acid.

## Part 2: Preparation of the Coupling Component

- In a separate 500 mL beaker, dissolve 32.5 g (0.105 mol) of Naphthol AS-PH in 200 mL of deionized water.
- Add 10.5 g of sodium hydroxide and stir.
- Heat the solution to 65 °C until the Naphthol AS-PH is completely dissolved.

## Part 3: Azo Coupling Reaction

- Prepare a buffer solution by dissolving 3.0 g of sodium hydroxide and 13.5 g of glacial acetic acid in 250 mL of deionized water with crushed ice.
- Add the buffer solution dropwise to the diazonium salt solution over 15 minutes to achieve a pH of 3.9. Maintain the temperature at 8-10 °C.
- Add the prepared coupling component solution dropwise to the diazonium salt solution over 120 minutes.
- During the addition, maintain the reaction temperature between 10-25 °C and the pH at 4.6.

- Continue stirring for an additional 10 minutes after the addition is complete.
- Filter the resulting precipitate and wash thoroughly with deionized water until the filtrate is neutral.
- Dry the filter cake at 80 °C to obtain **Pigment Red 170**.

This detailed protocol provides a solid foundation for the laboratory-scale synthesis of **Pigment Red 170**, allowing for further research and development in the field of high-performance pigments.

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